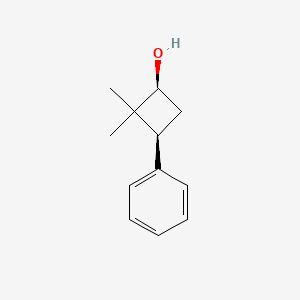
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a phenyl group and two methyl groups attached. This compound is notable for its chiral centers at positions 1 and 3, making it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a catalyst. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the synthesis of complex organic molecules and as a building block for various chemical products.
作用机制
The mechanism by which (1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
(1R,3R)-2,2-dimethyl-3-phenylcyclobutan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
2,2-dimethyl-3-phenylcyclobutanone: A related compound with a ketone functional group instead of an alcohol.
2,2-dimethyl-3-phenylcyclobutane: A similar compound lacking the hydroxyl group.
Uniqueness
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it a valuable compound for studying stereochemical effects and chiral recognition in various scientific fields.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
(1S,3S)-2,2-dimethyl-3-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C12H16O/c1-12(2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10-11,13H,8H2,1-2H3/t10-,11-/m0/s1 |
InChI 键 |
UZUANIOBIRRNEA-QWRGUYRKSA-N |
手性 SMILES |
CC1([C@@H](C[C@@H]1O)C2=CC=CC=C2)C |
规范 SMILES |
CC1(C(CC1O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
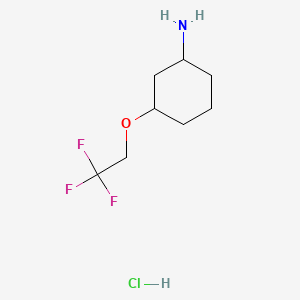
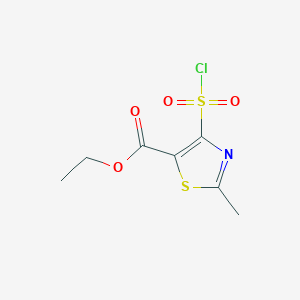
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
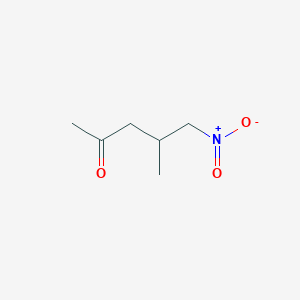
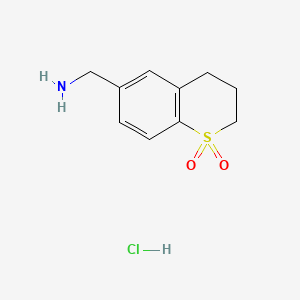
![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)

![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)
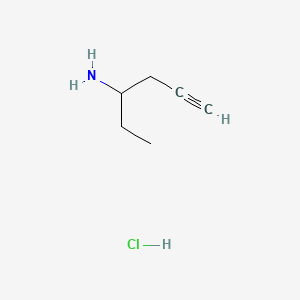
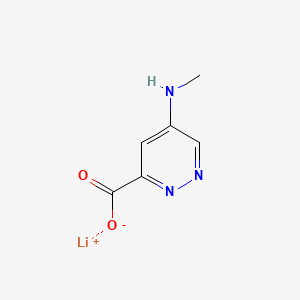
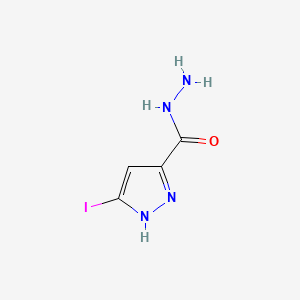
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
